

# Quantitative Activity & Selectivity Profile of Afuresertib

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## Compound Focus: Afuresertib

CAS No.: 1047644-62-1

Cat. No.: S001600

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The tables below summarize the key quantitative data on **Afuresertib**'s potency and selectivity against various kinases.

Kinase Target	Value (nM)	Measurement Type
AKT1	0.08 nM	Ki [1] [2]
AKT1 E17K mutant	0.2 nM	IC50 [1]
AKT2	2 nM	Ki [1] [2]
AKT3	2.6 nM	Ki [1] [2]

Off-Target Kinase	Value (nM)	Measurement Type
ROCK	100 nM	IC50 [1] [2]
PKC $\eta$	210 nM	IC50 [1] [2]
PKC- $\beta$ I	430 nM	IC50 [1] [2]
PKC $\theta$	510 nM	IC50 [1] [2]

## Key Experimental Protocols

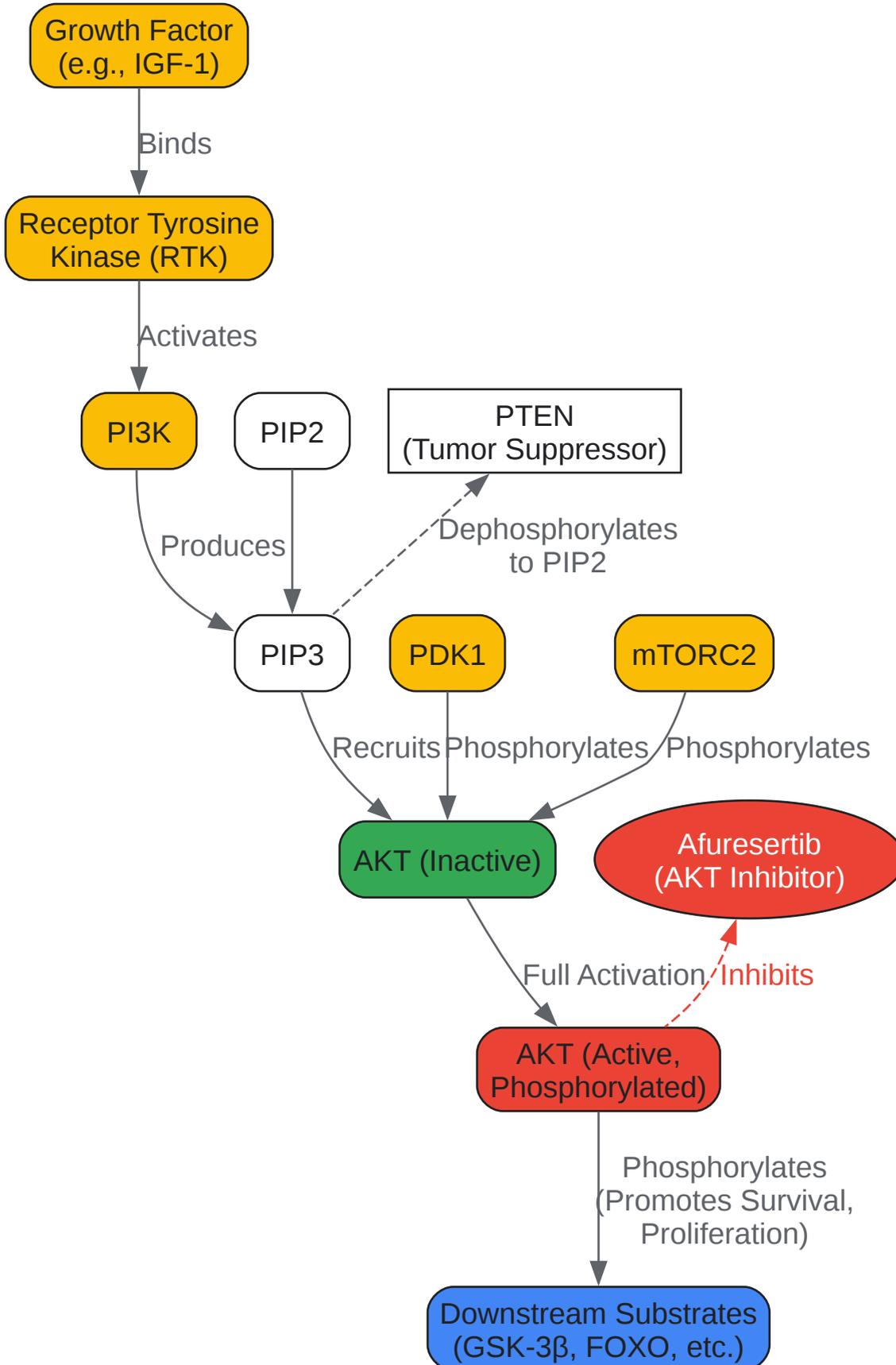
The following methodologies are cited in the literature for evaluating **Afuresertib**'s activity.

- **Kinase Assay for Potency (Ki):** A filter binding assay is used to determine the true potency ( $K_i^*$ ) of **Afuresertib**. Enzyme-inhibitor pre-mix is incubated for 1 hour before adding the GSK $\alpha$  peptide and [ $\gamma^{33}\text{P}$ ] ATP. The reaction is stopped after 2 hours, and the radiolabeled AKT peptide product is captured on a phospho-cellulose filter plate for measurement. Progress curve analysis with real-time fluorescence detection is also used for confirmation [2].
- **Cell Proliferation Assay (EC50):** A 3-day proliferation assay using **CellTiter-Glo** measures growth inhibition. Cells are treated with **Afuresertib** across a concentration range (e.g., 0-30  $\mu\text{M}$ ). Cell growth is determined relative to DMSO-treated controls, and EC50 values are calculated from the inhibition curves using a 4- or 6-parameter fitting algorithm [1] [2].
- **Apoptosis Assay:** Apoptosis is evaluated by performing Annexin V–FITC/PI double staining followed by fluorescence-activated cell sorting (FACS) analysis. Cells treated with **Afuresertib** are incubated with the staining agents, and fluorescence intensities are measured to determine the percentage of apoptotic cells [1].
- **Cell Cycle Analysis:** The cell cycle phase distribution is analyzed using PI-staining-based FACS. After treatment with **Afuresertib**, cells are fixed and treated with RNase A before being stained with PI. The percentage of cells in different cell cycle phases (sub-G1, G1, S, G2-M) is then measured using analysis software like FlowJo [1].

## AKT Signaling Pathway and Afuresertib Mechanism

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the mechanism by which **Afuresertib** inhibits it.

## AKT Signaling Pathway and Afuresertib Inhibition



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## Clinical Development Context

**Afuresertib** is an **orally bioavailable, ATP-competitive pan-AKT inhibitor** [3] [1] [4]. It has demonstrated a **favorable safety profile with manageable side effects** in clinical trials, with common adverse events including nausea, diarrhea, and dyspepsia [3].

- **Promising Efficacy in Hematologic Malignancies:** A phase 1 study in patients with advanced hematologic malignancies showed that **afuresertib** has **single-agent activity**, with partial responses observed in multiple myeloma patients and clinical activity in non-Hodgkin lymphoma and Hodgkin disease [3].
- **Advancement in Solid Tumors:** Recent developments include the FDA's approval of a **Phase 3 trial protocol** for a combination therapy (LAE201) of **afuresertib** and an androgen synthesis inhibitor (LAE001) for the treatment of metastatic castration-resistant prostate cancer (mCRPC). Phase 2 results for this combination showed a median radiographic progression-free survival of 8.1 months, an improvement over historical data [4].

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## References

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2. | Akt | ROCK | PKC | TargetMol Afuresertib [targetmol.com]
3. The novel AKT inhibitor afuresertib shows favorable safety ... [pmc.ncbi.nlm.nih.gov]
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